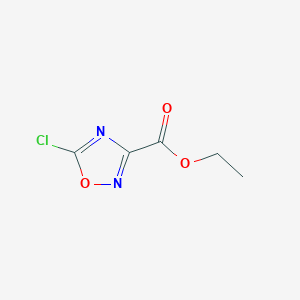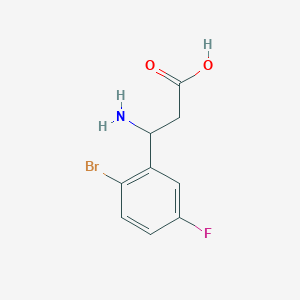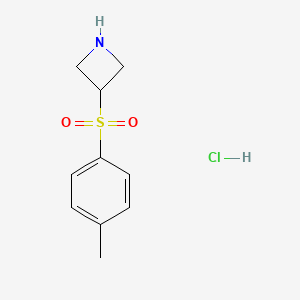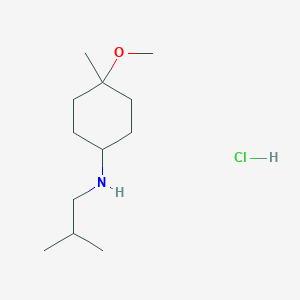
N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C12H26ClNO and a molecular weight of 235.80 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hydrochloride involves several steps. The starting materials typically include cyclohexanone, isobutylamine, and methanol. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hydrochloride is scaled up using bulk manufacturing processes. These processes involve the use of large reactors and precise control of reaction parameters to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted amines .
Applications De Recherche Scientifique
N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific receptors and enzymes.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine
- N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine acetate
- N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine sulfate
Uniqueness
N-Isobutyl-4-methoxy-4-methylcyclohexan-1-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly useful in certain research and industrial applications, distinguishing it from similar compounds .
Propriétés
Formule moléculaire |
C12H26ClNO |
|---|---|
Poids moléculaire |
235.79 g/mol |
Nom IUPAC |
4-methoxy-4-methyl-N-(2-methylpropyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H25NO.ClH/c1-10(2)9-13-11-5-7-12(3,14-4)8-6-11;/h10-11,13H,5-9H2,1-4H3;1H |
Clé InChI |
AHPPCQLNTGKFDC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC1CCC(CC1)(C)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-hydroxy-7H-pyrrolo[2,3-C]pyridazine-3-carboxylate](/img/structure/B13034795.png)

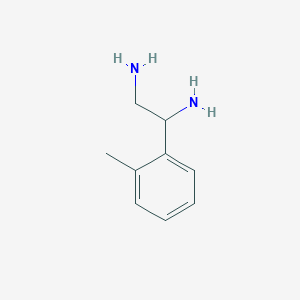
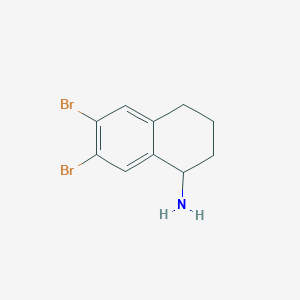
![Ethyl 7-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13034814.png)

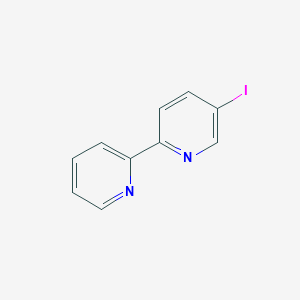

![Tert-butyl 3-[4-bromo-2-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B13034830.png)

